tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
The synthesis of tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 6-amino-1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Industry: It is used in the development of new materials with enhanced properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core structure.
Omeprazole: An antiulcer drug that contains an imidazole ring and is used to reduce stomach acid production.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which imparts distinct chemical and biological properties .
Biological Activity
tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate is a synthetic compound that has gained attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C13H18IN5O2
- Molecular Weight : 403.22 g/mol
- IUPAC Name : tert-butyl N-(6-amino-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate
- CAS Number : 914942-88-4
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound has been studied for its potential as an antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve inhibition of bacterial enzyme function, leading to cell death.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study focused on imidazo[1,2-a]pyridine derivatives demonstrated that related compounds showed bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis suggested that modifications in the imidazo ring could enhance antibacterial potency.
Other Biological Activities
In addition to antibacterial effects, there is emerging evidence suggesting potential immunomodulatory activities. Compounds in the imidazo family have been noted for their ability to modulate Toll-like receptors (TLR), which play a crucial role in the immune response . This suggests that this compound may also influence immune pathways.
Study 1: Antibacterial Efficacy
A study published in Nature explored the antibacterial efficacy of various imidazo derivatives. Among them, this compound was tested against several strains of Gram-positive bacteria. Results showed a notable reduction in bacterial growth at concentrations as low as 10 μg/mL, indicating strong bacteriostatic properties .
Study 2: Immunomodulation Potential
Another research effort investigated the immunomodulatory effects of imidazo derivatives on TLR7 and TLR8 pathways. Although the primary focus was not on this compound specifically, findings suggested that related compounds could enhance TLR-mediated responses, potentially offering therapeutic avenues for inflammatory diseases .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C13H18IN5O2 |
Molecular Weight | 403.22 g/mol |
Antibacterial Activity | Effective against MRSA |
Immunomodulatory Potential | Modulates TLR pathways |
Properties
Molecular Formula |
C13H19N5O2 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
tert-butyl N-(6-amino-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C13H19N5O2/c1-13(2,3)20-12(19)18(5)11-10-8(6-9(14)16-11)17(4)7-15-10/h6-7H,1-5H3,(H2,14,16) |
InChI Key |
VDCFPCAPIOOABA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C2C(=CC(=N1)N)N(C=N2)C |
Origin of Product |
United States |
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